2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide

Kinase Inhibition Antiplasmodial Activity Scaffold Optimization

2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide (CAS 921521-28-0) is a synthetic heterocyclic compound belonging to the naphtho[2,1-d]thiazole acetamide class. It features a 5-chlorothiophene acetamide moiety linked to a fused naphthothiazole core, a scaffold associated with cyclin-dependent kinase 9 (CDK9) inhibition and antiplasmodial activity.

Molecular Formula C17H11ClN2OS2
Molecular Weight 358.9 g/mol
CAS No. 921521-28-0
Cat. No. B6491080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide
CAS921521-28-0
Molecular FormulaC17H11ClN2OS2
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(S4)Cl
InChIInChI=1S/C17H11ClN2OS2/c18-14-8-6-11(22-14)9-15(21)20-17-19-13-7-5-10-3-1-2-4-12(10)16(13)23-17/h1-8H,9H2,(H,19,20,21)
InChIKeyMMQJFQLIGAWVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide: A Naphthothiazole Scaffold for CDK9 and Antiplasmodial Research


2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide (CAS 921521-28-0) is a synthetic heterocyclic compound belonging to the naphtho[2,1-d]thiazole acetamide class . It features a 5-chlorothiophene acetamide moiety linked to a fused naphthothiazole core, a scaffold associated with cyclin-dependent kinase 9 (CDK9) inhibition and antiplasmodial activity [1]. The compound has a molecular weight of 358.9 g/mol and a molecular formula of C17H11ClN2OS2 .

CDK9 inhibitor studies
Naphthothiazole scaffold with patent-claimed CDK9 inhibitor context
Antiplasmodial screening
Reported class activity against multiresistant K1 P. falciparum
Kinase selectivity research
Expanded π-surface enables ATP-site complementarity studies

Why 921521-28-0 Cannot Be Replaced by Generic Benzothiazole Analogs


In the design of kinase inhibitors, the choice of fused heterocyclic core is not interchangeable. The naphtho[2,1-d]thiazole core in 921521-28-0 provides a larger, more planar aromatic surface and distinct electronic distribution compared to the benzo[d]thiazole core found in closely related analogs such as N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide (CAS 921839-13-6) . This structural divergence directly impacts ATP-binding pocket complementarity and kinase selectivity profiles. In antiplasmodial applications, the naphtho[2,1-d]thiazole scaffold has demonstrated activity against the multiresistant K1 Plasmodium falciparum strain, a phenotype not necessarily recapitulated by benzothiazole congeners [1].

Core size mismatch: the benzothiazole analog lacks the expanded aromatic surface, potentially altering ATP-site complementarity.
CDK9 selectivity context not transferable: benzothiazole analog has no patent or literature support for CDK9 inhibition.
Antiplasmodial phenotype may not recapitulate: no reported activity against multiresistant P. falciparum for benzothiazole class.

Quantitative Differentiation Evidence for 921521-28-0


Core Scaffold Differentiation: Naphtho[2,1-d]thiazole vs. Benzo[d]thiazole

The defining structural differentiator of 921521-28-0 is its naphtho[2,1-d]thiazole core, which replaces the benzo[d]thiazole core found in the closest commercially available analog, N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide (CAS 921839-13-6) . This substitution increases the molecular weight from 308.8 g/mol to 358.9 g/mol and expands the aromatic surface area, which is critical for π-stacking interactions within kinase ATP-binding sites .

Core Scaffold Comparison
Head-to-head
Naphthothiazole vs. benzothiazole: MW 358.9 vs. 308.8, +1 fused aromatic ring
Expanded π-surface supports ATP-site binding studies
Structural comparison based on CAS registry data
Kinase Inhibition Antiplasmodial Activity Scaffold Optimization

Kinase Inhibition Target Space: CDK9 Selectivity Potential

The naphtho[2,1-d]thiazole scaffold is explicitly claimed in patent literature as a core for CDK9 inhibitors [1]. While target-specific IC50 data for 921521-28-0 is not publicly disclosed, the structural class is designed to occupy the ATP-binding cleft of CDK9. In contrast, the simpler benzothiazole analog is not reported in patent filings for CDK9, suggesting the naphtho-fused system provides essential binding interactions [2].

CDK9 Inhibitor Claim
Class-level
Naphthothiazole scaffold: patent WO2021102410A1 claims CDK9 inhibition; benzothiazole analog: no claims
Supports CDK9-targeted screening library selection
No disclosed IC50; class-level IP landscape context
CDK9 Inhibition Cancer Therapeutics Kinase Selectivity

Antiplasmodial Class Activity Against Multiresistant P. falciparum

A structurally related series of naphtho[2,1-d]thiazole derivatives demonstrated promising in vitro activity against the multiresistant K1 strain of Plasmodium falciparum, with hit compounds (11 and 13) identified [1]. The naphtho[2,1-d]thiazole core was essential for this activity; SAR studies revealed that modifications at the R1 and R4 positions of the naphthyl moiety significantly influenced the biological profile [1]. The antiplasmodial potential of the benzothiazole analog (CAS 921839-13-6) has not been reported, indicating a scaffold-specific advantage .

Antiplasmodial Activity
Class-level
Naphthothiazole class: hit compounds active against K1 P. falciparum (Eur. J. Med. Chem. 2012); benzothiazole: no data
Supports antiplasmodial screening programs against resistant strains
Class-level SAR; specific compound IC50 not reported
Antiplasmodial Malaria Drug Resistance

Recommended Application Scenarios for 2-(5-Chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide


CDK9-Targeted Kinase Inhibitor Screening Libraries

921521-28-0 serves as a research tool for CDK9 inhibitor discovery programs. Its naphtho[2,1-d]thiazole scaffold is explicitly claimed in patent WO2021102410A1 for CDK9 inhibition, providing a starting point for medicinal chemistry optimization [1]. Procurement enables direct scaffold-activity relationship studies in kinase selectivity panels.

Antimalarial Drug Discovery Against Multiresistant P. falciparum

The naphtho[2,1-d]thiazole class has demonstrated in vitro antiplasmodial activity against the multiresistant K1 P. falciparum strain [1]. 921521-28-0 can serve as a reference compound or scaffold for further antiplasmodial SAR exploration, particularly given the absence of such activity in simpler benzothiazole analogs .

Chemical Biology Studies on Fused Heterocycle–Kinase Interactions

The expanded aromatic surface of the naphtho[2,1-d]thiazole core relative to the benzo[d]thiazole analog (ΔMW +50.1 g/mol) [1] provides a tool for probing π-stacking contributions to ATP-binding pocket occupancy. This enables biophysical studies comparing naphthothiazole and benzothiazole binding thermodynamics.

Application
Selection Property
Validation Focus
CDK9 kinase inhibitor screening studies
Naphthothiazole scaffold with reported CDK9 patent context
Kinase selectivity panel review
Antiplasmodial screening against resistant P. falciparum
Naphthothiazole class with reported antiplasmodial activity
K1 multiresistant strain in vitro assay context
Kinase-π-stacking interaction studies
Expanded aromatic surface for ATP-site occupancy
Binding thermodynamics and complementarity
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